molecular formula C10H10O B15187570 2-Methylindanone, (R)- CAS No. 57128-12-8

2-Methylindanone, (R)-

Cat. No.: B15187570
CAS No.: 57128-12-8
M. Wt: 146.19 g/mol
InChI Key: BEKNOGMQVKBMQN-SSDOTTSWSA-N
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Description

2-Methylindanone, ®-: is a chiral compound with the molecular formula C10H10O It is a derivative of indanone, characterized by the presence of a methyl group at the second position of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methylindanone, ®- involves the intramolecular hydroacylation of 2-vinylbenzaldehyde. This method is notable for being metal-free and environmentally friendly, utilizing L-proline as a catalyst . Another approach involves the catalytic intramolecular Friedel-Crafts reaction of benzyl Meldrum’s acid derivatives . These methods provide efficient pathways to obtain 2-Methylindanone, ®- with good yields.

Industrial Production Methods

Industrial production of 2-Methylindanone, ®- typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of green chemistry principles, such as metal-free catalysis, is increasingly favored in industrial settings to minimize environmental footprint.

Chemical Reactions Analysis

Types of Reactions

2-Methylindanone, ®- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methylindanone, ®- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylindanone, ®- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methylindanone, ®- can be compared with other similar compounds, such as:

The uniqueness of 2-Methylindanone, ®- lies in its specific chiral configuration, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

57128-12-8

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(2R)-2-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3/t7-/m1/s1

InChI Key

BEKNOGMQVKBMQN-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2C1=O

Canonical SMILES

CC1CC2=CC=CC=C2C1=O

Origin of Product

United States

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